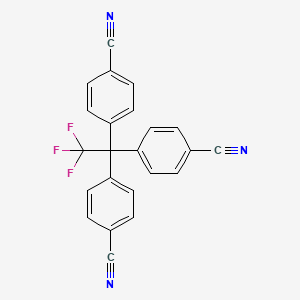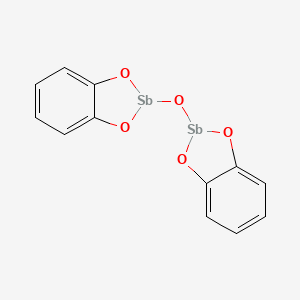
2,2'-Oxybis(2H-1,3,2-benzodioxastibole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Oxybis(2H-1,3,2-benzodioxastibole) is an organoantimony compound with the molecular formula C12H8O5Sb2 This compound is characterized by the presence of two benzodioxastibole rings connected by an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(2H-1,3,2-benzodioxastibole) typically involves the reaction of antimony trioxide with catechol in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C6H4(OH)2+Sb2O3→(C6H4O2Sb)2O+3H2O
Industrial Production Methods
Industrial production of 2,2’-Oxybis(2H-1,3,2-benzodioxastibole) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Oxybis(2H-1,3,2-benzodioxastibole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The benzodioxastibole rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of antimony(V) derivatives, while reduction can yield antimony(III) species.
Applications De Recherche Scientifique
2,2’-Oxybis(2H-1,3,2-benzodioxastibole) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of advanced materials and as a stabilizer in polymers.
Mécanisme D'action
The mechanism of action of 2,2’-Oxybis(2H-1,3,2-benzodioxastibole) involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. It can also interact with cellular membranes, affecting their integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Oxybis(2H-1,3,2-benzodioxaborole): Similar structure but contains boron instead of antimony.
2,2’-Oxybis(2H-1,3,2-benzodioxagermole): Contains germanium instead of antimony.
2,2’-Oxybis(2H-1,3,2-benzodioxastannole): Contains tin instead of antimony.
Uniqueness
2,2’-Oxybis(2H-1,3,2-benzodioxastibole) is unique due to the presence of antimony, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
61329-23-5 |
|---|---|
Formule moléculaire |
C12H8O5Sb2 |
Poids moléculaire |
475.71 g/mol |
Nom IUPAC |
2-(1,3,2-benzodioxastibol-2-yloxy)-1,3,2-benzodioxastibole |
InChI |
InChI=1S/2C6H6O2.O.2Sb/c2*7-5-3-1-2-4-6(5)8;;;/h2*1-4,7-8H;;;/q;;;2*+2/p-4 |
Clé InChI |
LCNODDCQHFRMGD-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C2C(=C1)O[Sb](O2)O[Sb]3OC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-](/img/structure/B14587838.png)
![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)
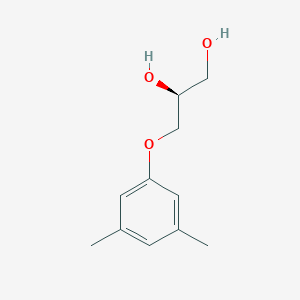
![N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide](/img/structure/B14587876.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-](/img/structure/B14587877.png)
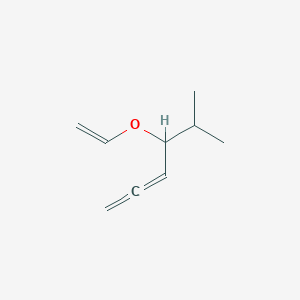
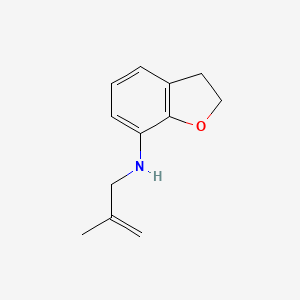
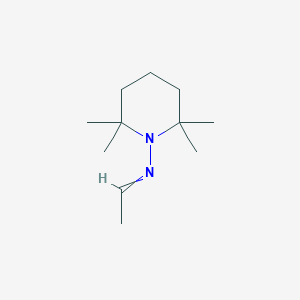
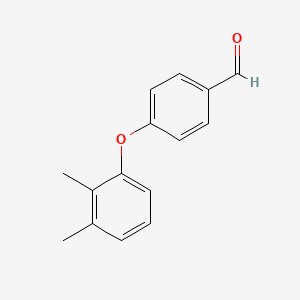
![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)
![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)
